

Application Notes and Protocols for QTX125 in In Vitro Cell Culture

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Compound of Interest

Compound Name: QTX125

Cat. No.: B610384

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **QTX125** is a novel, potent, and highly selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Chemically identified as 3-(3-furyl)-N-{4-[(hydroxyamino)carbonyl]benzyl}-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide, it is often formulated as a trifluoroacetate (TFA) salt.[1] **QTX125**'s primary mechanism of action is the selective inhibition of HDAC6, a predominantly cytoplasmic enzyme that deacetylates non-histone proteins, most notably α -tubulin.[1] This inhibition leads to the hyperacetylation of α -tubulin, disrupting microtubule stability and function, which in turn triggers the intrinsic caspase-dependent apoptotic pathway.[1][3] Due to its high selectivity, **QTX125** serves as a valuable tool for investigating the specific biological roles of HDAC6 and presents a promising therapeutic candidate, particularly in hematological malignancies like Mantle Cell Lymphoma (MCL).[3][4]

Data Presentation

Quantitative analysis demonstrates **QTX125**'s exceptional selectivity for HDAC6 over other HDAC isoforms and its potent anti-proliferative effects in cancer cell lines.

Table 1: In Vitro HDAC Isoform Selectivity of **QTX125**. [1][5] This table summarizes the inhibitory activity of **QTX125** against a panel of 11 recombinant human HDAC isoforms. The data highlights the compound's high potency and selectivity for HDAC6.

HDAC Isoform	% Inhibition (at 1 μ M QTX125)	IC50
HDAC6	>95%	< 1 nM
HDAC1	<10%	> 50 nM
HDAC2	<10%	Not Reported
HDAC3	<10%	Not Reported
HDAC4	<10%	Not Reported
HDAC5	<10%	Not Reported
HDAC7	<10%	Not Reported
HDAC8	<10%	Not Reported
HDAC9	<10%	Not Reported
HDAC10	<10%	Not Reported
HDAC11	<10%	Not Reported

Data sourced from Pérez-Salvia et al., Haematologica, 2018.[1]

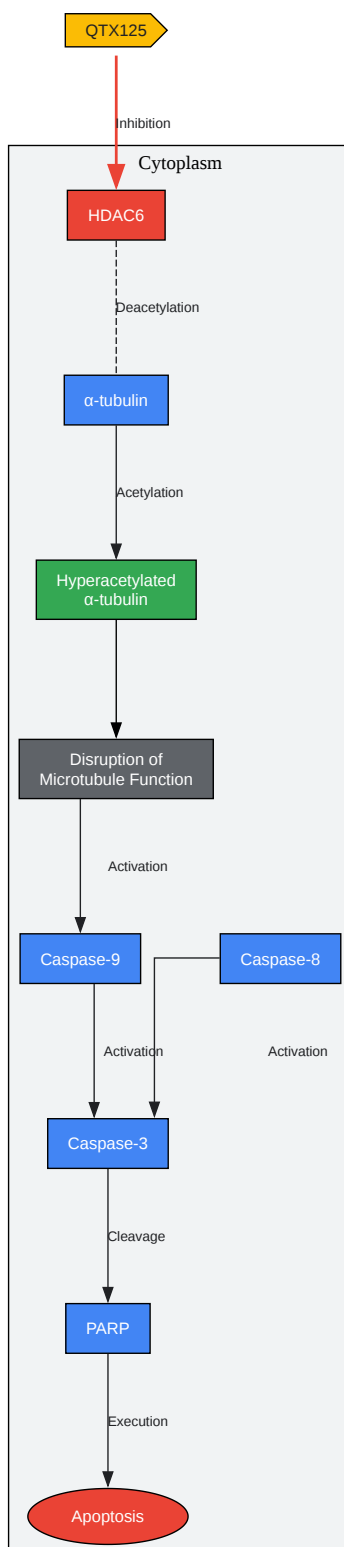
Table 2: In Vitro Cytotoxic Efficacy of **QTX125** in Mantle Cell Lymphoma (MCL).[3][6] This table presents the half-maximal inhibitory concentration (IC50) values of **QTX125** in primary patient-derived MCL samples, showcasing its potent anti-tumor effects.

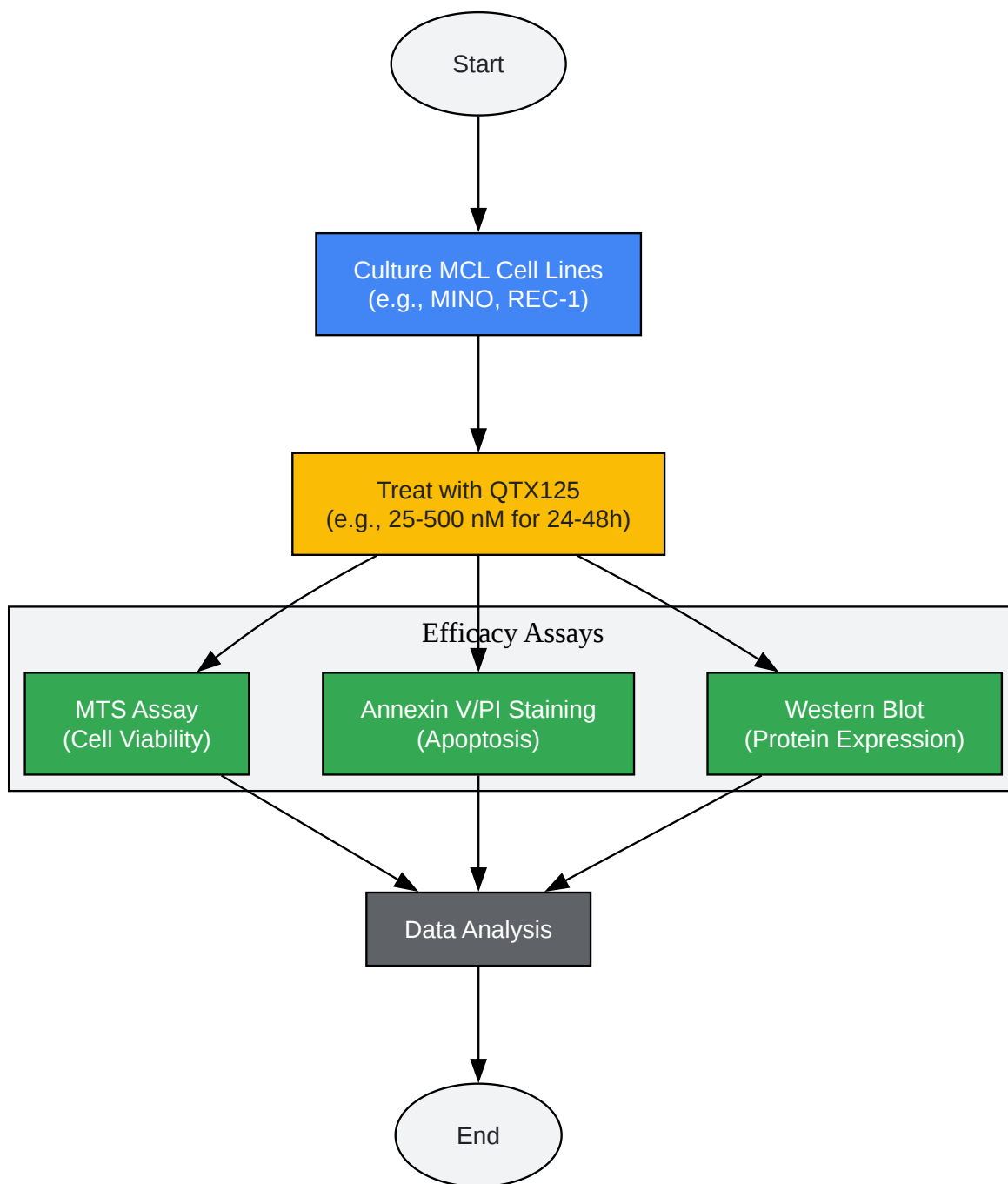
Sample Type	Cancer Type	IC50 (μ M)
MCL Patient Sample 1	Mantle Cell Lymphoma	0.120
MCL Patient Sample 2	Mantle Cell Lymphoma	0.182

Data extracted from in vitro studies on primary patient samples.[6]

Visualizations

Diagrams illustrating the molecular pathway of **QTX125** action and a standard experimental workflow for its characterization in vitro.





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